molecular formula C8H2BrN3O2 B3049438 4-Bromo-5-nitro-phthalonitrile CAS No. 206268-72-6

4-Bromo-5-nitro-phthalonitrile

Cat. No.: B3049438
CAS No.: 206268-72-6
M. Wt: 252.02 g/mol
InChI Key: PZOBMISAMQBXIY-UHFFFAOYSA-N
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Description

Contextual Significance within the Phthalonitrile (B49051) Class of Compounds

Phthalonitriles, which are o-dicyanobenzenes, represent a critical class of multifunctional molecules. researchgate.netresearchgate.net They are foundational precursors for the synthesis of N4-macrocyclic compounds like phthalocyanine (B1677752) dyes, pigments, and fluorescent brighteners. researchgate.netresearchgate.net In the realm of materials science, phthalonitrile-based resins are highly valued for their potential in creating high-performance, thermally stable polymers. researchgate.netspecificpolymers.com These materials are sought after in industries such as aerospace, marine, and electronics due to their exceptional heat resistance, high thermo-oxidative stability, low moisture absorption, and excellent mechanical properties. researchgate.netspecificpolymers.comwiley.com Phthalonitrile resins can withstand temperatures exceeding 300°C for extended periods while retaining their structural integrity. specificpolymers.com

Within this context, 4-Bromo-5-nitro-phthalonitrile emerges as a key intermediate. The presence of the electron-withdrawing nitro group and the reactive bromo group allows for sequential and selective nucleophilic substitution reactions. rsc.orgsci-hub.se This dual reactivity enables chemists to introduce a variety of functional groups, leading to the creation of difunctional and symmetric phthalonitriles. worldscientific.com These tailored phthalonitrile monomers can then be polymerized to form advanced materials with precisely engineered properties, or used to synthesize complex molecules like substituted phthalocyanines. worldscientific.com

Academic Relevance and Research Trajectory in Organic Synthesis

The academic interest in this compound is primarily centered on its utility as a versatile synthon. Its research trajectory involves its application as a starting material for a range of organic compounds. A significant area of research focuses on the nucleophilic substitution of the bromo and nitro groups, which exhibit different reactivity levels, allowing for controlled, stepwise synthesis. sci-hub.se

A patented method for synthesizing this compound itself involves a multi-step process starting from 4-bromophthalimide (B1267563). google.com This process includes nitration to form 4-bromo-5-nitrophthalimide, followed by amidation and finally dehydration using phosphorus oxychloride in dimethylformamide to yield the target compound with a melting point of 160-161 °C. google.com

Research has demonstrated the use of this compound in the synthesis of new dicyano derivatives of oxygen-containing heterocycles such as dioxin, dioxepin, and dioxocine through aromatic nucleophilic substitution of both the bromine atom and the nitro group. rsc.org It is also used to create precursors for phthalocyanines, which have applications due to their electronic and optical properties. mdpi.com For example, it reacts with 4-methoxyphenol (B1676288) in the presence of potassium carbonate to produce 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. mdpi.com Furthermore, it has been used to synthesize difunctional phthalonitriles by reacting it with residues of 4-amino-, 4-hydroxyl-, and 4-sulfanyl benzoic acid, which are then used to create substituted cobalt phthalocyanines for catalysis research. worldscientific.com

Research Data Tables

Physical and Chemical Properties

PropertyValueSource
IUPAC Name 4-Bromo-5-nitrophthalonitrileN/A
Molecular Formula C₈H₂BrN₃O₂N/A
Melting Point 160-161 °C google.com

Example Synthesis: 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile

This table outlines the synthesis of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile using this compound as a starting material. mdpi.com

ParameterDetailsSource
Reactant 1 This compound (0.0032 mol) mdpi.com
Reactant 2 4-methoxyphenol (0.0032 mol) mdpi.com
Solvent Dimethylformamide (DMF) mdpi.com
Reagent Potassium carbonate (K₂CO₃) in water mdpi.com
Temperature 30 °C mdpi.com
Reaction Time 1.5 hours mdpi.com
Yield 75% mdpi.com

Derivatives Synthesized from this compound

This compound serves as a precursor for various functionalized molecules through nucleophilic substitution reactions.

ReactantResulting Derivative ClassApplication AreaSource
Aromatic diolsDicyano derivatives of dioxin, dioxepin, and dioxocineHeterocyclic Chemistry rsc.org
4-methoxyphenol5-Nitro-4-(4-methoxyphenoxy)phthalonitrileMaterials Science mdpi.com
4-amino-benzoic acidDifunctional symmetric phthalonitrileCatalysis (Phthalocyanine Precursor) worldscientific.com
4-hydroxyl-benzoic acidDifunctional symmetric phthalonitrileCatalysis (Phthalocyanine Precursor) worldscientific.com
4-sulfanyl benzoic acidDifunctional symmetric phthalonitrileCatalysis (Phthalocyanine Precursor) worldscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrN3O2/c9-7-1-5(3-10)6(4-11)2-8(7)12(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBMISAMQBXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351111
Record name 4-Bromo-5-nitro-phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206268-72-6
Record name 4-Bromo-5-nitro-phthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 4 Bromo 5 Nitro Phthalonitrile

Established Reaction Pathways

The primary routes for synthesizing 4-bromo-5-nitro-phthalonitrile include nitration-based approaches, dehydration-mediated synthesis, and strategies starting from other phthalonitrile (B49051) derivatives. Each of these pathways offers distinct advantages and is selected based on the desired purity, yield, and available starting materials.

Nitration-Based Approaches

A common method for the synthesis of this compound involves the direct nitration of 4-bromophthalonitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalonitrile ring. The reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like concentrated sulfuric acid. google.com

Another nitration-based approach starts with 4-bromophthalimide (B1267563), which is first nitrated to form 4-bromo-5-nitrophthalimide. google.com This intermediate is then converted to the final product through subsequent amidation and dehydration steps. google.com

A Russian patent describes a method involving the nitration of 4-bromophthalimide with nitric acid in a concentrated sulfuric acid solution. google.com The nitration is conducted at a temperature of 45-50°C for 5-6 hours. google.com This initial step yields 4-bromo-5-nitrophthalimide. google.com

Dehydration-Mediated Synthesis

Dehydration is a critical step in the synthesis of this compound, particularly when starting from phthalimide (B116566) precursors. After the formation of 4-bromo-5-nitrophthalamide, a dehydration reaction is employed to form the dinitrile.

A widely used method involves the dehydration of 4-bromo-5-nitrophthalamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a solvent like dimethylformamide (DMF). google.com In a patented method, the dehydration of 4-bromo-5-nitrophthalamide is carried out with phosphorus oxychloride in a dimethylformamide solution. google.com The molar ratio of the reactants is specified as 1 part 4-bromo-5-nitrophthalamide, 1.2-1.3 parts POCl₃, and 8-10 parts DMF. google.com This reaction is maintained at a temperature of 30-35°C for 1.5-2 hours. google.com

Another approach involves the use of thionyl chloride (SOCl₂) as the dehydrating agent. google.com

Alternative Synthetic Strategies from Phthalonitrile Derivatives

Alternative strategies for synthesizing this compound often involve nucleophilic substitution reactions on related phthalonitrile compounds. For instance, the bromine atom in 4-bromo-5-nitrophthalonitrile is susceptible to substitution by various nucleophiles, which highlights the compound's utility as a precursor for more complex molecules. rsc.orgosi.lvresearchgate.netresearchgate.netresearchgate.netmathnet.ruresearchgate.netresearchgate.netresearchgate.net

One study details the synthesis of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile by reacting 4-bromo-5-nitrophthalonitrile with 4-methoxyphenol (B1676288) in dimethylformamide (DMF) with potassium carbonate as a base. mdpi.com This demonstrates the reactivity of the bromine atom towards nucleophilic substitution. While this produces a derivative, it underscores the principle of using 4-bromo-5-nitrophthalonitrile as a starting point for further functionalization.

Optimization of Reaction Conditions and Parameters

The efficiency and success of synthesizing this compound are highly dependent on the optimization of various reaction conditions. Key parameters include the choice of solvents and catalysts, as well as precise control over temperature and reaction time.

Influence of Solvents and Catalytic Systems

The selection of an appropriate solvent is crucial for facilitating the reaction and maximizing the yield and purity of this compound.

Dimethylformamide (DMF) is a commonly used polar aprotic solvent in the dehydration step of the synthesis. google.com It effectively dissolves the reactants and intermediates. In the dehydration of 4-bromo-5-nitrophthalamide with phosphorus oxychloride, DMF is used in a molar ratio of 8-10 moles per mole of the substrate. google.com

Concentrated Sulfuric Acid serves as both a solvent and a catalyst in the nitration of 4-bromophthalimide. google.com The initial concentration of 4-bromophthalimide in sulfuric acid is a critical parameter, with optimal results reported at 2.6-2.7 mol/L. google.com

Catalytic Systems: In the nitration step, the combination of nitric acid and sulfuric acid acts as the catalytic system. For the dehydration step, while phosphorus oxychloride is the primary reagent, DMF can also be considered part of the catalytic system as it facilitates the reaction.

Temperature and Reaction Time Controls

Precise control over temperature and reaction duration is essential to ensure complete reaction and minimize the formation of byproducts.

A Russian patent outlines specific temperature and time controls for the multi-step synthesis of this compound:

Nitration: The nitration of 4-bromophthalimide is carried out at 45-50°C for 5-6 hours . google.com

Amidation: The subsequent amidation of 4-bromo-5-nitrophthalimide is conducted at 35-40°C for 1.5-2 hours . google.com

Dehydration: The final dehydration step to yield this compound is performed at 30-35°C for 1.5-2 hours . google.com

One study on the synthesis of a related compound, 4,5-dibromophthalamide, indicated that a reaction temperature of 40°C for 1.5-6 hours was ideal, with higher temperatures leading to lower yields. worldscientific.com This suggests that careful temperature control is a general principle in the synthesis of substituted phthalamides.

The following table summarizes the optimized reaction conditions from a patented synthesis method:

Reaction StepReagents/SolventsMolar RatioTemperature (°C)Time (hours)
NitrationNitric acid, Sulfuric acidHNO₃ : 4-bromophthalimide = 1.2-1.445-505-6
AmidationAqueous ammonia, Ammonium (B1175870) chloride4-bromo-5-nitrophthalimide : NH₄OH : NH₄Cl = 1:(30-32):(2-4)35-401.5-2
DehydrationPhosphorus oxychloride, Dimethylformamide4-bromo-5-nitrophthalamide : POCl₃ : DMF = 1:(1.2-1.3):(8-10)30-351.5-2

Data sourced from a Russian patent. google.com

Stoichiometric Considerations and Regioselectivity Control

Stoichiometry and the control of reaction conditions are paramount in the synthesis of this compound to maximize yield and minimize the formation of by-products. Detailed research, particularly from patent literature, outlines specific molar ratios that have been optimized for various stages of the synthesis. google.com

For instance, in the nitration of 4-bromophthalimide (referred to as compound III in the patent), a molar ratio of nitric acid to the substrate of 4:1 in concentrated sulfuric acid was used. google.com The subsequent amidation of the nitrated intermediate (IV) with aqueous ammonium hydroxide (B78521) was found to be most effective at a concentration of at least 25% and a temperature of 35-40°C. google.com

The dehydration of the resulting 4-bromo-5-nitrophthalamide (V) to the final product (BNFN) also requires careful stoichiometric control. One method uses thionyl chloride (SOCl₂) at a molar ratio of SOCl₂ to the amide (V) of 3.7. google.com An alternative dehydration of 4-nitrophthalimide (B147348) (II) utilizes phosphorus oxychloride (POCl₃) and pyridine (B92270) in a molar ratio of II:POCl₃:pyridine = 1:2.3:8.8. google.com A more optimized method for dehydrating the intermediate with POCl₃ in DMF specifies a molar ratio of 1.2–1.3 moles of POCl₃ per mole of the substrate. This optimization reportedly reduces reagent consumption by 20–30% and achieves yields over 90%.

Table 1: Stoichiometric Ratios in the Synthesis of this compound and Intermediates

Reaction Stage Reactants Molar Ratio Reference
Nitration HNO₃ : 4-Bromophthalimide 4 : 1 google.com
Amidation NH₄OH : 4-Nitrophthalimide 20 : 1 google.com
Dehydration SOCl₂ : 4-Bromo-5-nitrophthalamide 3.7 : 1 google.com
Dehydration POCl₃ : 4-Nitrophthalimide : Pyridine 2.3 : 1 : 8.8 google.com

This table presents data derived from patent literature on optimized reactant ratios for key synthetic steps.

Regioselectivity is a crucial aspect when this compound itself is used as a substrate in further reactions, such as nucleophilic aromatic substitution (SNAr). The compound features two different leaving groups: a bromine atom and a nitro group. Research indicates that these groups have different mobilities, which allows for selective substitution. researchgate.net The bromine atom is significantly more labile and is substituted first in SNAr reactions. researchgate.netclockss.org This excellent chemoselectivity allows for the stepwise introduction of different nucleophiles, first at the 4-position (replacing bromine) and subsequently at the 5-position (replacing the nitro group). researchgate.netresearchgate.net This predictable reactivity is fundamental for using this compound as a building block in the synthesis of complex, asymmetrically substituted phthalocyanines and other heterocyclic systems. researchgate.netrsc.orgresearchgate.net

Advanced Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to ensure a high-purity product suitable for its intended applications. The crude product obtained from synthesis is typically subjected to a series of purification procedures.

A common initial step involves precipitating the product by pouring the reaction mixture into a large volume of ice water. google.com The resulting solid is then isolated by filtration. google.com This precipitate is washed thoroughly with water to remove inorganic salts and other water-soluble impurities until the filtrate is neutral. google.commdpi.com The product is then dried, with vacuum drying being an effective method to eliminate residual solvents like DMF and achieve purities greater than 98%. google.com

For phthalonitriles in general, which may contain volatile impurities such as tolunitrile, a purification method involving steam distillation has been described. google.com In this technique, the crude product is mixed with water and heated to boiling. The steam passes through the mixture, carrying away volatile contaminants. google.com

More advanced purification for phthalonitrile derivatives often employs chromatographic techniques. mdpi.comdcu.ie Column chromatography using silica (B1680970) gel is a standard method. mdpi.comdcu.ie A mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently used to separate the target compound from reaction by-products. mdpi.comdcu.ie In some cases, chromatography on alumina (B75360) with an eluent like chloroform (B151607) has also been reported for related compounds. researchgate.net

Final purification can be achieved through recrystallization from an appropriate solvent, such as methanol (B129727), or by washing the isolated product with a specific solvent like DMF to achieve high purity. mdpi.comdcu.ie

Table 2: Purification Techniques for this compound and Related Compounds

Technique Description Purpose Reference
Precipitation Pouring reaction mixture into ice water. Initial isolation of crude product. google.com
Filtration & Washing Filtering the solid and washing with water. Removal of inorganic salts and water-soluble impurities. google.com
Vacuum Drying Drying the product under vacuum. Removal of residual solvents to achieve high purity (>98%).
Steam Distillation Passing steam through an aqueous mixture of the crude product. Removal of volatile organic impurities. google.com
Column Chromatography Separation on silica gel or alumina with solvent eluents (e.g., hexane/ethyl acetate). Separation from by-products and other organic impurities. researchgate.netmdpi.comdcu.ie

This table summarizes various purification methods used for isolating high-purity this compound and its derivatives.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 5 Nitro Phthalonitrile

Activated Aromatic Nucleophilic Substitution (SNAr) Reactions

The primary mode of reactivity for 4-bromo-5-nitrophthalonitrile is activated aromatic nucleophilic substitution (SNAr). The strong electron-withdrawing nature of the cyano and nitro groups significantly activates the ring towards attack by nucleophiles, facilitating the displacement of the bromo and nitro substituents as leaving groups.

Differential Mobility and Reactivity of Bromine and Nitro Leaving Groups

A key feature of the SNAr reactions of 4-bromo-5-nitrophthalonitrile is the pronounced difference in the mobility of the bromine atom and the nitro group. The bromine atom at the 4-position is consistently found to be the more labile leaving group compared to the nitro group at the 5-position. researchgate.netcdnsciencepub.comrsc.org This differential reactivity is attributed to the superior ability of the bromine atom to stabilize the negative charge in the Meisenheimer complex intermediate, a key step in the SNAr mechanism. Consequently, nucleophilic attack preferentially occurs at the carbon atom bearing the bromine atom. commonorganicchemistry.com This inherent chemoselectivity allows for a stepwise substitution pattern, where the bromine is replaced first, followed by the displacement of the nitro group, often under more forcing conditions. researchgate.net

Nucleophilic Displacement with Oxygen-Containing Nucleophiles

A variety of oxygen-containing nucleophiles, particularly phenols, readily react with 4-bromo-5-nitrophthalonitrile to yield aryloxy-substituted phthalonitriles. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the phenol. isuct.rueditorum.ru The temperature of the reaction plays a crucial role in the selectivity of the substitution. At lower temperatures (e.g., room temperature to 30 °C), the reaction is highly selective for the displacement of the bromine atom, affording 4-aryloxy-5-nitrophthalonitriles in high yields. isuct.ru Increasing the reaction temperature and using an excess of the nucleophile can lead to the subsequent substitution of the nitro group, resulting in the formation of 4,5-diaryloxyphthalonitriles. isuct.rugoogle.com

NucleophileProduct(s)Reaction ConditionsYield (%)Reference(s)
4-(1-Methyl-1-phenylethyl)phenol4-[4-(1-Methyl-1-phenylethyl)phenoxy]-5-nitrophthalonitrileDMF, K₂CO₃, 25 °C, 0.5 h91 isuct.ru
4-(1-Methyl-1-phenylethyl)phenol4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileDMF, K₂CO₃, 80–90 °C, 8 h82 isuct.ru
4-CumylphenolDi-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileAnhydrous DMF, K₂CO₃, Triethylamine (B128534), 65-70 °C, 7.5-8.0 h86 google.com
Resorcinol5-(3-Hydroxyphenoxy)-2-nitroaniline (from 5-chloro-2-nitroaniline)DMF, NaH, 125 °C, 24 hGood mdpi.com

Nucleophilic Displacement with Sulfur-Containing Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, also exhibit high reactivity towards 4-bromo-5-nitrophthalonitrile. The reaction with thioacetamide (B46855), for instance, leads to the formation of bis(2-nitro-4,5-dicyanophenyl) sulfide (B99878), which serves as a key intermediate in the synthesis of thianthrene (B1682798) derivatives. The substitution of the bromine atom by a sulfur nucleophile is the initial step in these transformations. The resulting thiol or thiolate can then participate in further reactions. The synthesis of 4-(1H-benzotriazol-1-yl)-5-[(4-carboxyphenyl)sulfanyl]phthalonitrile has been developed from 4-bromo-5-nitrophthalonitrile, highlighting the utility of sulfur nucleophiles in creating complex heterocyclic systems. core.ac.uk

NucleophileProductReaction ConditionsYield (%)Reference(s)
ThioacetamideBis(2-nitro-4,5-dicyano-phenyl) sulfideNot specifiedNot specified
4-Mercaptobenzoic acid4-(4,5-Dicyano-2-nitrophenylsulfanyl)benzoic acidNot specifiedNot specified core.ac.uk
5-Aryl-4H-triazole-2-thiols3-Aryl-substituted isuct.ruCurrent time information in Bangalore, IN.researchgate.nettriazolo][3,4-b] researchgate.netCurrent time information in Bangalore, IN.benzothiazole-6,7-dicarbonitrilesK₂CO₃Not specified researchgate.net

Nucleophilic Displacement with Nitrogen-Containing Nucleophiles

Nitrogen nucleophiles, including primary and secondary aliphatic amines, as well as aromatic amines, readily displace the bromine atom in 4-bromo-5-nitrophthalonitrile. mathnet.ru These reactions are often carried out in protic solvents like isopropanol, sometimes with the addition of a base such as triethylamine to scavenge the HBr formed. mathnet.ru The substitution of the nitro group generally requires more forcing conditions and is not typically observed when the reaction is performed in boiling isopropanol. mathnet.ru This selective displacement of the bromine atom allows for the synthesis of various 4-amino-5-nitrophthalonitrile (B42429) derivatives. For example, reaction with 2-aminophenylamine followed by cyclization and subsequent substitution of the nitro group has been used to prepare 4-(benzotriazol-1-yl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalodinitrile. researchgate.net

NucleophileProductReaction ConditionsYield (%)Reference(s)
Primary aliphatic amines (e.g., 5a)4-(Alkylamino)-5-nitrophthalonitrilesBoiling isopropanol, TriethylamineNot specified mathnet.ru
Secondary aliphatic amines (e.g., 6a-e)4-(Dialkylamino)-5-nitrophthalonitrilesBoiling isopropanol, TriethylamineNot specified mathnet.ru
Substituted anilines (e.g., 5b-e)4-(Arylamino)-5-nitrophthalonitrilesBoiling isopropanol, TriethylamineNot specified mathnet.ru
2-Aminophenylamine4-(1-Benzothiazol-1-yl)-5-nitrophthalodinitrile (after conversion)Not specifiedNot specified researchgate.net
Morpholine4-(Morpholin-4-yl)-5-aryloxyphthalodinitriles (stepwise)Not specifiedNot specified researchgate.net

Stepwise Substitution Processes and Chemo-selectivity

The differential reactivity of the bromo and nitro groups is the cornerstone of the synthetic utility of 4-bromo-5-nitrophthalonitrile, enabling highly chemoselective and stepwise substitution reactions. researchgate.net By carefully controlling the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to selectively replace the bromine atom while leaving the nitro group intact. isuct.ru This initial product, a 4-substituted-5-nitrophthalonitrile, can then be subjected to a second nucleophilic substitution, often with a different nucleophile and under more vigorous conditions, to replace the nitro group. researchgate.net This stepwise approach allows for the synthesis of unsymmetrically substituted phthalonitriles, which are valuable precursors for the construction of complex, non-centrosymmetric phthalocyanines and other macrocyclic compounds with tailored electronic and photophysical properties. researchgate.net

Reduction Pathways of the Nitro Moiety

The nitro group in 4-bromo-5-nitrophthalonitrile and its derivatives can be selectively reduced to an amino group, providing a pathway to another class of functionalized phthalonitriles. A variety of reducing agents and conditions have been employed for this transformation.

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for the reduction of the nitro group. This method is generally clean and provides the corresponding amino-substituted phthalonitrile (B49051) in good yield. Other catalytic systems, such as Raney nickel, can also be employed and may be preferred in cases where dehalogenation is a concern. commonorganicchemistry.com

For substrates that are sensitive to catalytic hydrogenation, other reducing agents can be utilized. Stannous chloride (SnCl₂) in a non-acidic medium is a mild and selective reagent for the reduction of aromatic nitro compounds, often leaving other reducible groups like cyano and halogen functionalities unaffected. commonorganicchemistry.comstrategian.comlookchem.com Other metal-based reducing systems, such as iron or zinc in acidic media (e.g., acetic acid), also provide effective and mild conditions for the reduction. commonorganicchemistry.com Sodium sulfide (Na₂S) is another alternative, particularly useful when acidic conditions or hydrogenation are not compatible with the substrate. commonorganicchemistry.com It has been noted for its ability to sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The choice of reducing agent and reaction conditions is critical for achieving the desired outcome and avoiding side reactions, thereby expanding the synthetic versatility of 4-bromo-5-nitrophthalonitrile and its derivatives.

Catalytic Hydrogenation for Amino Group Formation

The reduction of the nitro group to an amino group is a common transformation for 4-bromo-5-nitro-phthalonitrile, yielding 4-amino-5-bromophthalonitrile. This reaction is frequently accomplished through catalytic hydrogenation.

Standard conditions for this reduction involve the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. evitachem.com This method is a well-established and efficient way to selectively reduce a nitro group without affecting the nitrile or bromo functionalities under controlled conditions. The resulting amino group can participate in a variety of subsequent chemical transformations, further expanding the synthetic utility of the phthalonitrile scaffold.

Selective reduction of a related compound, nitrophthalonitrile, has been achieved using a poisoned palladium on barium sulfate (B86663) catalyst with thiourea (B124793) to prevent over-reduction. cdnsciencepub.com While not directly documented for this compound in the provided context, such techniques are common in multistep synthesis to ensure the selectivity of the hydrogenation.

Table 1: General Conditions for Catalytic Hydrogenation

ReactantReagentsProduct
This compoundHydrogen gas, Palladium on carbon (Pd/C)4-Amino-5-bromophthalonitrile

Alternative Reduction Methodologies

While catalytic hydrogenation is a primary method, other reduction techniques applicable to aromatic nitro compounds exist. However, specific alternative methodologies for the reduction of this compound are not extensively detailed in the available research. General methods for nitro group reduction, such as using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or using metal hydrides, could theoretically be applied, but their compatibility with the nitrile and bromo groups on this specific substrate would require careful experimental validation.

Electrophilic Transformations and Oxidation Reactions

The synthetic utility of this compound is primarily centered on nucleophilic substitution rather than electrophilic reactions. The presence of the strongly electron-withdrawing nitro and dicyano groups deactivates the aromatic ring towards electrophilic aromatic substitution.

Oxidation reactions involving this compound are also reported to be less common compared to its reduction and nucleophilic substitution reactions. evitachem.com While strong oxidizing agents could theoretically transform the molecule, these reactions are not a primary focus in the documented synthetic applications of this compound.

Cross-Coupling Reaction Methodologies

The bromine atom on the this compound backbone makes it a suitable substrate for various cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful tool for introducing diverse functional groups onto the phthalonitrile core.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a prominent example. The bromine atom in this compound serves as the organic halide component, making it an ideal candidate for such transformations. beilstein-journals.orgnih.gov

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: uwindsor.cachemrxiv.org

Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base.

Reductive Elimination: The two organic partners on the palladium(II) complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phthalonitrile ring. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the nitro and cyano groups present on the substrate. researchgate.netnih.gov While the potential for Suzuki-Miyaura reactions on this substrate is high, specific examples detailing yields and conditions for this compound were not found in the provided research. However, the reaction has been successfully applied to other bromo-naphthalene and bromo-oxazine scaffolds. beilstein-journals.orgnih.gov

Table 2: Generalized Suzuki-Miyaura Reaction Scheme

Substrate 1Substrate 2CatalystBaseProduct
This compoundR-B(OH)₂ (Boronic Acid)Pd(0) complex (e.g., Pd(PPh₃)₄)e.g., Na₂CO₃, K₂CO₃4-R-5-nitro-phthalonitrile

Intramolecular Cyclization and Heterocycle Formation

The sequential and selective substitution of the bromo and nitro groups in this compound provides a powerful pathway for the synthesis of complex heterocyclic compounds. rsc.orgresearchgate.net By reacting the substrate with bifunctional nucleophiles, domino or cascade reactions can be initiated, leading to the formation of fused ring systems.

One such example is the reaction between this compound and Biginelli pyrimidinethiones. mathnet.ru This reaction proceeds via an initial nucleophilic substitution at the sulfur atom, followed by an intramolecular cyclization to afford tricyclic 7,8-dicyanopyrimido[2,1-b] rsc.orgbenzothiazoles. mathnet.ru Similarly, reactions with thioacetamide lead to the formation of bis(2-nitro-4,5-dicyanophenyl) sulfide, an intermediate that can be cyclized to produce 2,3,7,8-thianthrenetetracarbonitrile. clockss.org

Synthesis of Dicyanobenzofurans via Domino Reactions

A notable application of this compound is in the stereoselective synthesis of substituted 5,6-dicyanobenzofurans. scispace.commathnet.ru This transformation is achieved through an activated aromatic nucleophilic replacement of both the bromine atom and the nitro group in a domino reaction sequence. scispace.commathnet.ru

The process involves reacting this compound with sodium salts of substituted 3-cyano-2-hydroxy-3-phenyl acrylates. This is followed by a reductive cyclization step to yield the desired benzofuran (B130515) derivatives. researchgate.net This method highlights the utility of this compound as a key building block for constructing complex, functionalized heterocyclic systems through controlled, sequential substitution and cyclization reactions. acs.org

Formation of Dioxin, Oxazine (B8389632), and Quinoxaline (B1680401) Derivatives

The reactivity of 4-bromo-5-nitrophthalonitrile serves as a gateway for the synthesis of various heterocyclic systems, including those containing oxygen and nitrogen atoms. The strategic placement of the bromo and nitro groups allows for selective nucleophilic aromatic substitution reactions, leading to the formation of dioxin, oxazine, and quinoxaline derivatives. These reactions typically proceed by the initial displacement of the more labile bromine atom, followed by substitution of the nitro group, or via reductive cyclization pathways.

New dicyano derivatives of dioxin and dioxepine have been successfully prepared through aromatic nucleophilic substitution reactions involving both the bromine atom and the nitro group of 4-bromo-5-nitrophthalonitrile. researchgate.net This approach highlights the versatility of the starting material in constructing complex oxygen-containing heterocyclic systems.

In the realm of oxazine synthesis, a novel method has been developed for the preparation of substituted 4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles. This process involves the activated nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalonitrile by sodium salts of substituted 3-cyano-2-hydroxy-3-phenyl acrylates. The subsequent step involves a reductive cyclization to construct the oxazine ring. crossref.org

Furthermore, the reaction of 4-bromo-5-nitrophthalonitrile with secondary diamines has been shown to produce N,N'-dialkylated tetrahydroquinoxalines, demonstrating a direct route to these nitrogen-containing heterocyclic compounds. mathnet.ru The synthesis of quinoxaline derivatives is a significant area of research due to their wide range of biological activities. nih.govrsc.org

The following table summarizes the types of heterocyclic derivatives formed from 4-bromo-5-nitrophthalonitrile and the general synthetic approaches.

Heterocyclic SystemGeneral Synthetic ApproachStarting Material
Dioxin/DioxepineAromatic nucleophilic substitution4-Bromo-5-nitrophthalonitrile
BenzoxazineNucleophilic substitution followed by reductive cyclization4-Bromo-5-nitrophthalonitrile and substituted acrylates
TetrahydroquinoxalineReaction with secondary diamines4-Bromo-5-nitrophthalonitrile

Construction of Phenoxathiine and Thianthrene Systems

The synthesis of sulfur-containing heterocyclic systems such as phenoxathiine and thianthrene from 4-bromo-5-nitrophthalonitrile demonstrates the utility of this precursor in reactions with sulfur nucleophiles. Thioacetamide has been identified as a key reagent in the construction of these ring systems, acting as a source of sulfur.

The reaction mechanism involves an initial aromatic nucleophilic substitution where the highly labile bromine atom is displaced by a sulfur nucleophile derived from thioacetamide. This is followed by a subsequent reaction involving the nitro group to complete the heterocyclic framework.

A notable example is the synthesis of 2,3,7,8-thianthrenetetracarbonitrile. The reaction of 4-bromo-5-nitrophthalonitrile with thioacetamide in the presence of a base like triethylamine leads to the formation of an intermediate, bis(2-nitro-4,5-dicyanophenyl) sulfide. This intermediate, which contains two activated nitro groups, can then undergo a cyclization reaction to yield the thianthrene derivative. researchgate.net The synthesis can also be performed as a one-pot reaction by heating equimolar amounts of 4-bromo-5-nitrophthalonitrile and thioacetamide. researchgate.net

Similarly, new cyano derivatives of phenoxathiin (B166618) have been synthesized through aromatic nucleophilic substitution of both the bromine atom and the nitro group in 4-bromo-5-nitrophthalonitrile. researchgate.net The formation of the phenoxathiine ring system would involve a bifunctional nucleophile containing both an oxygen and a sulfur atom, or a sequential reaction with respective nucleophiles.

The table below outlines the synthesis of these sulfur-containing heterocycles.

HeterocycleKey ReagentIntermediate
2,3,7,8-ThianthrenetetracarbonitrileThioacetamideBis(2-nitro-4,5-dicyanophenyl) sulfide
Phenoxathiin derivativesThioacetamide/O,S-nucleophileNot specified

Generation of Oxazepine and Thiazepine Ring Systems

The versatility of 4-bromo-5-nitrophthalonitrile extends to the construction of seven-membered heterocyclic rings, specifically oxazepine and thiazepine derivatives. These syntheses rely on the reaction of the phthalonitrile precursor with various bifunctional O-, N-, and S-nucleophiles. The general strategy involves an activated aromatic nucleophilic substitution of both the bromine atom and the nitro group to form the larger heterocyclic ring. researchgate.net

A method has been proposed for the synthesis of new cyano-containing compounds of the oxazepine and thiazepine series based on this principle. researchgate.net For instance, substituted dibenzo[b,f]pyrimido Current time information in Bangalore, IN.oxazepines have been synthesized through the condensation of 4-bromo-5-nitrophthalonitrile with salicylaldehyde-based Biginelli products. This reaction proceeds via an aromatic nucleophilic substitution mechanism. researchgate.net

The synthesis of substituted dibenz-oxazepines and dibenzthiazepines has been accomplished using 4-bromo-5-nitrophthalonitrile, highlighting its role as a key building block for these complex heterocyclic systems. crossref.org The reaction with bifunctional nucleophiles such as aminophenols or aminothiols would lead to the respective oxazepine and thiazepine rings, although specific examples with detailed conditions are not extensively documented in the provided search results.

The following table summarizes the formation of these seven-membered heterocyclic systems.

Heterocyclic SystemGeneral Synthetic ApproachBifunctional Nucleophile (Example)
Oxazepine derivativesAromatic nucleophilic substitution/condensationSalicylaldehyde-based Biginelli products
Thiazepine derivativesAromatic nucleophilic substitutionAminothiols (postulated)

Derivative Chemistry and the Construction of Complex Chemical Architectures

Synthesis of Substituted Phthalonitrile (B49051) Derivatives

The high reactivity of 4-bromo-5-nitrophthalonitrile in aromatic nucleophilic substitution reactions provides a powerful tool for the synthesis of various substituted phthalonitriles. researchgate.net The distinct mobilities of the bromo and nitro leaving groups enable a controlled, stepwise introduction of different functionalities. researchgate.netrsc.org

Mono- and Bis-Substituted Phthalonitrile Scaffolds

The synthetic utility of 4-bromo-5-nitrophthalonitrile lies in the chemoselective substitution of its substituents. researchgate.net The bromine atom is typically the first to be displaced by a nucleophile. researchgate.net This initial substitution can be followed by the replacement of the remaining nitro group by the same or a different nucleophile, leading to the formation of mono- or bis-substituted phthalonitrile scaffolds. researchgate.net

For instance, reaction with 4-(1-methyl-1-phenylethyl)phenol in aqueous DMF in the presence of potassium carbonate can lead to the substitution of only the bromine atom if the reaction time is limited to four hours. researchgate.net However, extending the reaction time to eight hours results in the substitution of both the bromine and the nitro group, yielding 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile. researchgate.net

Functionalization with Aromatic and Heterocyclic Fragments

The stepwise nucleophilic substitution of 4-bromo-5-nitrophthalonitrile allows for the introduction of various aromatic and heterocyclic moieties. This strategy has been successfully employed to synthesize phthalonitriles bearing fragments such as 2-phenylphenoxy, 4-nonylphenoxy, benzotriazole (B28993), and naphthyloxy groups. researchgate.netresearchgate.netresearchgate.netresearchgate.net

For example, the reaction of 4-bromo-5-nitrophthalonitrile with 2-phenylphenol (B1666276) yields 4-(2-phenylphenoxy)-5-nitrophthalonitrile and subsequently 4,5-di(2-phenylphenoxy)phthalonitrile. researchgate.net Similarly, treatment with 4-nonylphenol (B119669) leads to the formation of 4-nitro-5-(4-nonylphenoxy)phthalonitrile. researchgate.netscribd.com The introduction of heterocyclic fragments is exemplified by the reaction with 1H-benzotriazole in DMF, which results in the formation of 4-(1-benzotriazolyl)-5-nitrophthalonitrile. scribd.com Further reaction of this intermediate with a second nucleophile, such as a substituted phenol, allows for the creation of asymmetrically substituted phthalonitriles. researchgate.netresearchgate.net

A variety of other nucleophiles have also been utilized, including those derived from 4-amino-, 4-hydroxyl-, and 4-sulfanyl benzoic acids, leading to difunctional phthalonitriles. worldscientific.com The reaction with Biginelli pyrimidinethiones affords 7,8-dicyanopyrimido[2,1-b] Current time information in Bangalore, IN.evitachem.combenzothiazoles, demonstrating the versatility of this precursor in constructing complex heterocyclic systems. researchgate.net

Precursor Chemistry for Phthalocyanine (B1677752) Synthesis

Substituted phthalonitriles derived from 4-bromo-5-nitrophthalonitrile are crucial intermediates in the synthesis of phthalocyanines, a class of macrocyclic compounds with significant electronic and optical properties. semanticscholar.org The substituents on the phthalonitrile precursor ultimately dictate the properties of the resulting phthalocyanine.

Direct Tetramerization to Octasubstituted Phthalocyanines

The tetramerization of these substituted phthalonitriles leads to the formation of octasubstituted phthalocyanines. researchgate.netresearchgate.netresearchgate.net This process typically involves heating the phthalonitrile precursor, often in the presence of a metal salt and a base like urea, to induce cyclotetramerization. researchgate.netdcu.ie For example, 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile can be tetramerized to the corresponding octasubstituted phthalocyanine. researchgate.net Similarly, phthalonitriles functionalized with aryloxy and nitro groups can be converted into tetra(4-aryloxy-5-nitro)phthalocyanines. bakhtiniada.ruresearchgate.net

Synthesis of Metallophthalocyanine Complexes (e.g., Copper, Zinc, Cobalt, Nickel)

The synthesis of metallophthalocyanine complexes is readily achieved by carrying out the tetramerization of the phthalonitrile precursor in the presence of a metal salt. researchgate.net A variety of metal acetates or chlorides can be used to introduce different metal ions into the phthalocyanine core, including copper, zinc, cobalt, and nickel. researchgate.net

For example, melting 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile with magnesium, copper, nickel, or zinc acetates, or with cobalt chloride, yields the corresponding octasubstituted metal phthalocyanine complexes. researchgate.net The synthesis of cobalt and copper tetra(4-aryloxy-5-nitro)phthalocyanines has also been reported through the tetramerization of 4-(aryloxy)-5-nitrophthalonitriles in the presence of the respective metal salts. bakhtiniada.ru

Interactive Data Table: Synthesis of Metallophthalocyanine Complexes

Phthalonitrile PrecursorMetal SaltResulting Metallophthalocyanine ComplexReference
4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileMagnesium Acetate (B1210297)Octa-substituted Magnesium Phthalocyanine researchgate.net
4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileCopper AcetateOcta-substituted Copper Phthalocyanine researchgate.net
4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileNickel AcetateOcta-substituted Nickel Phthalocyanine researchgate.net
4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileZinc AcetateOcta-substituted Zinc Phthalocyanine researchgate.net
4,5-Bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrileCobalt ChlorideOcta-substituted Cobalt Phthalocyanine researchgate.net
4-(Aryloxy)-5-nitrophthalonitrilesCobalt SaltTetra(4-aryloxy-5-nitro)phthalocyaninatocobalt bakhtiniada.ru
4-(Aryloxy)-5-nitrophthalonitrilesCopper SaltTetra(4-aryloxy-5-nitro)phthalocyaninatocopper bakhtiniada.ru
4-(2-Cyclohexylphenoxy)-5-nitrophthalonitrileZinc Acetate HexahydrateTetra(4-(2-cyclohexylphenoxy)-5-nitro)phthalocyaninatozinc researchgate.net
4,5-Bis(2-cyclohexylphenoxy)phthalonitrileZinc Acetate HexahydrateOcta(2-cyclohexylphenoxy)phthalocyaninatozinc researchgate.net

Methodologies for Mixed-Substituted Phthalocyanines

The stepwise substitution of 4-bromo-5-nitrophthalonitrile provides a strategic route to asymmetrically substituted phthalonitriles, which are precursors to mixed-substituted phthalocyanines. researchgate.net These phthalocyanines, bearing different substituents on the periphery, can exhibit unique properties.

The synthesis involves the sequential reaction of 4-bromo-5-nitrophthalonitrile with two different nucleophiles. researchgate.net For instance, a phthalonitrile containing both a benzotriazole and an aryloxy fragment can be prepared. researchgate.net The tetramerization of such an asymmetrically substituted phthalonitrile leads to the formation of a mixed-substituted phthalocyanine. researchgate.net This approach has been utilized to synthesize phthalocyanines with both benzotriazole and various aryloxy groups, including those derived from 4-(1-methyl-1-phenylethyl)phenol and naphthols. researchgate.netresearchgate.net

This methodology allows for the fine-tuning of the physicochemical properties of the resulting phthalocyanines, which is crucial for their application in advanced materials and technologies.

Applications as Monomers for Polymer Synthesis

4-Bromo-5-nitrophthalonitrile is a key intermediate in the creation of monomers used for high-performance, heat-resistant polymers. google.com Its structure allows it to be incorporated into polymer backbones, imparting desirable properties such as thermal stability.

Polyimides are a class of polymers known for their exceptional thermal and chemical stability. 4-Bromo-5-nitrophthalonitrile is utilized as a semi-product or intermediate in the synthesis of monomers for these thermostable polymeric materials. google.com The phthalonitrile group is a precursor to the formation of a phthalocyanine ring, a highly stable aromatic system that can be cross-linked at high temperatures. This cross-linking process results in a rigid, three-dimensional network, which is a key factor in the high thermal stability of the final polymer. The presence of the nitrile groups and the potential for creating imide linkages makes this compound a valuable building block in the field of high-temperature polymers. scribd.comresearchgate.net

The synthesis of 4-bromo-5-nitrophthalonitrile itself can be optimized to produce a high-purity product suitable for polymerization applications. A patented method involves a three-step process starting from 4-bromophthalimide (B1267563), as detailed below. google.com

Table 1: Optimized Synthesis Parameters for 4-Bromo-5-nitrophthalonitrile google.com

Reaction Stage Reagents Molar Ratio Temperature Duration
Nitration 4-bromophthalimide, Nitric acid, Sulfuric acid HNO₃ : 4-bromophthalimide = 1.2-1.4 45-50°C 5-6 h
Amidation 4-bromo-5-nitrophthalimide, Aqueous ammonia, Ammonium (B1175870) chloride Imide : NH₄OH : NH₄Cl = 1 : 30-32 : 2-4 35-40°C 1.5-2 h

This table presents optimized reaction conditions from a patented synthesis method to improve yield and purity. google.com

The same properties that make 4-bromo-5-nitrophthalonitrile valuable for heat-resistant polyimides also apply to its use in specialty adhesives. Phthalonitrile-based resins, derived from monomers like 4-bromo-5-nitrophthalonitrile, are known for their outstanding performance at elevated temperatures, making them suitable for aerospace and electronics applications where strong, heat-resistant bonds are required. The ability to form a highly cross-linked, void-free network upon curing is a significant advantage for adhesive applications, ensuring strong and durable adhesion under extreme conditions.

Precursors for Heat-Resistant Polyimides

Intermediate in the Formation of Complex Heterocyclic Systems

4-Bromo-5-nitrophthalonitrile is a highly effective intermediate for building complex heterocyclic systems due to the differential reactivity of its bromine and nitro substituents toward nucleophiles. researchgate.net Reactions with various aromatic and heterocyclic N- and O-nucleophiles in the presence of a base can lead to the sequential substitution of first the bromine atom and then the nitro group. osi.lv This stepwise reactivity allows for the controlled synthesis of previously inaccessible heterocyclic structures. researchgate.netosi.lv

Research has demonstrated its utility in creating a variety of new dicyano derivatives. For example, its reaction with different nucleophiles has been used to prepare novel derivatives of:

Dioxin rsc.org

Dioxepin rsc.org

Dioxocine rsc.org

Benzotriazole osi.lvresearchgate.net

Pyrimido[2,1-b] rsc.orgbenzothiazoles researchgate.net

In one specific pathway, the reaction of 4-bromo-5-nitrophthalonitrile with aromatic N- and O-nucleophiles leads to the formation of new heterocyclic systems. osi.lv For instance, new dicyano derivatives of dioxin, dioxepin, and dioxocine have been successfully prepared through aromatic nucleophilic substitution reactions targeting the bromine atom and the nitro group in 4-bromo-5-nitrophthalonitrile. rsc.orgscispace.com This reactivity underscores the compound's role as a versatile building block in synthetic organic chemistry for creating complex molecular architectures. google.com

Table 2: Heterocyclic Systems Synthesized from 4-Bromo-5-nitrophthalonitrile

Reactant Type Resulting Heterocyclic System Reference
Aromatic/Heterocyclic N- and O-nucleophiles Benzotriazole, Dioxin, Oxazine (B8389632) derivatives osi.lv
Pyrocatechols, 1,8-dihydroxynaphthalene Dioxin, Dioxepin, Dioxocine derivatives rsc.org
2-Aminophenylamine Benzotriazole derivatives researchgate.net

This table summarizes various complex heterocyclic systems that have been synthesized using 4-bromo-5-nitrophthalonitrile as a key intermediate.

Advanced Structural Elucidation and Analytical Characterization Methodologies

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic absorption spectroscopy are fundamental tools for probing the functional groups and electronic properties of 4-Bromo-5-nitro-phthalonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum displays distinct absorption bands corresponding to the vibrational modes of its specific bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound include:

C≡N (Nitrile): A sharp and strong absorption band is typically observed in the region of 2234 cm⁻¹ for the stretching vibration of the cyano groups. researchgate.net

NO₂ (Nitro): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1555–1565 cm⁻¹ and a symmetric stretch in the range of 1365–1375 cm⁻¹. researchgate.net

Ar-O-Ar (Aryl-O-Aryl): In derivatives where the bromine is substituted, a band around 1210-1218 cm⁻¹ can indicate the presence of an aryl ether linkage. researchgate.netisuct.ru

C-H (Aromatic): Stretching vibrations for the aromatic C-H bonds are also present.

The absence of certain bands can also be informative. For instance, in reactions where the nitro group is substituted, its characteristic absorption bands disappear from the spectrum of the product. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule and its derivatives. The absorption of UV or visible light corresponds to the excitation of outer electrons. up.ac.za Aromatic compounds, such as this phthalonitrile (B49051) derivative, exhibit characteristic π to π* transitions. up.ac.za

While specific UV-Vis data for this compound itself is not extensively detailed in the provided results, computational tools can predict its maximum absorption (λmax) to be around 310 nm. For its derivatives, such as phthalocyanines, UV-Vis spectroscopy is crucial for studying their aggregation behavior. dcu.ie Phthalocyanines often show a strong tendency to aggregate, which can be observed by changes in their UV-Vis spectra, such as the splitting or shifting of the Q-band. researchgate.net For instance, in non-coordinating solvents like chloroform (B151607), some phthalocyanine (B1677752) derivatives exhibit two strong absorption bands in the long-wavelength region (around 673-710 nm), confirming their formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Detailed Structural Assignments

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. A patent document reports two singlets for the aromatic protons at approximately 8.82 and 8.80 ppm in DMSO-d6. google.com In derivatives where the bromine or nitro group is substituted, the chemical shifts of the remaining aromatic protons will be affected by the new substituent. For example, in a 4-nitro-5-(4-nonylphenoxy)phthalonitrile derivative, the aromatic protons of the phthalonitrile ring appear as singlets at 8.84 ppm and 7.90 ppm. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Signal Analysis

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning NMR signals, especially in more complex derivatives of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. researchgate.net In the case of substituted phthalonitriles, COSY can confirm the connectivity of protons within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. researchgate.net

These 2D NMR techniques provide a powerful combination for piecing together the molecular structure by establishing direct and through-bond connectivities between atoms. e-bookshelf.de

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound and for studying its fragmentation patterns. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z).

The exact mass of this compound (C₈H₂BrN₃O₂) is calculated to be 250.93304 Da. nih.gov HRMS analysis would show a molecular ion peak corresponding to this mass, confirming the elemental composition. For instance, in the analysis of derivatives, MALDI-TOF mass spectrometry has been used to confirm the structure by identifying the molecular ion peak. researchgate.net For example, a derivative formed by substituting both the bromo and nitro groups showed signals at m/z 549 and 588, corresponding to the [M + H]⁺ and [M + K]⁺ ions, respectively. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

The assessment of purity and the isolation of "this compound" are critically dependent on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary methods for these analytical challenges.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis of nitroaromatic compounds, valued for its high resolution and sensitivity. researchgate.netnih.govtandfonline.comtandfonline.com Although detailed, specific HPLC protocols for the routine analysis of "this compound" are not extensively documented in publicly available literature, well-established methods for analogous substances such as nitrated polycyclic aromatic hydrocarbons provide a solid foundation for method development. researchgate.netnih.gov

A standard HPLC methodology for aromatic nitro compounds typically involves a reverse-phase column, for instance, a C18 column, which is adept at separating compounds of moderate polarity. researchgate.net The mobile phase is often a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. researchgate.nettandfonline.com This gradient elution strategy facilitates the effective separation of the target compound from impurities with varying polarities.

For the detection of "this compound," a UV detector is highly efficacious, attributable to the strong chromophoric nature of the aromatic ring and the nitro group. To achieve maximal sensitivity, the detection wavelength is generally set at or near the absorbance maximum of the analyte. researchgate.net In instances requiring trace-level analysis, online preconcentration through a solid-phase extraction (SPE) cartridge can be integrated into the HPLC system to lower the limit of determination. researchgate.net

A validated HPLC method for separating positional isomers of nitrophenylethylamine, a compound that also features a nitro-substituted aromatic ring, employed a reverse-phase gradient approach. This method was demonstrated to be specific, linear, precise, and robust for the quantification of impurities, highlighting the suitability of HPLC for the quality control and impurity profiling of compounds such as "this compound". tandfonline.com

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Nitro Compounds

Parameter Typical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water or buffered aqueous solution
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized gradient from low to high organic content
Flow Rate 1.0 mL/min
Detection UV at or near λmax of the analyte (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Note: This table outlines typical starting conditions for method development based on literature for similar compounds. researchgate.nettandfonline.com The specific parameters for "this compound" would necessitate experimental optimization.

Gas Chromatography (GC)

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a formidable tool for the analysis of volatile and semi-volatile organic compounds, including halogenated and nitrated aromatics. acs.orgnih.govresearchgate.netnih.gov The GC analysis of a compound such as "this compound" would generally necessitate a high-temperature capillary column with a stationary phase appropriate for polar compounds.

The presence of bromine and nitro functional groups makes an electron capture detector (ECD) a highly sensitive option for GC analysis. oup.com Nevertheless, GC-MS is often the preferred method as it furnishes not only quantitative data but also structural information, which is invaluable for the definitive identification of the compound and any associated impurities. nih.govresearchgate.netnih.gov Negative chemical ionization (NCI) mass spectrometry can be particularly advantageous for the selective detection of brominated aromatic compounds. acs.org

A critical aspect to consider for the GC analysis of certain polar compounds is the potential requirement for derivatization to enhance volatility and improve chromatographic peak shape. However, direct analysis is often feasible for many nitroaromatic compounds. oup.com When conducting heated headspace GC/MS analysis of aqueous samples containing aromatic compounds, it is crucial to mitigate the formation of analytical artifacts, such as the potential for bromination of aromatic species in the presence of bromide ions and an oxidizing agent. nih.govresearchgate.net

Table 2: General GC-MS Parameters for the Analysis of Brominated Aromatic Compounds

Parameter Typical Value/Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250-300 °C
Oven Program Temperature ramp from ~100 °C to 300 °C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Mass Analyzer Quadrupole or Triple Quadrupole

Note: This table provides a general set of conditions. The precise parameters would need to be optimized for the specific analysis of "this compound".

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the unequivocal method for determining the absolute molecular structure of crystalline materials. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination

The definitive crystal structure of "this compound" has been elucidated by single-crystal X-ray diffraction, with the crystallographic data archived in the Cambridge Structural Database (CSD) under the deposition number 610211. nih.gov This structural determination provides the absolute configuration and atomic connectivity of the molecule.

While the complete crystallographic information for CSD entry 610211 is accessible via the database, a detailed examination of a closely related derivative, 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, which is synthesized from "this compound," offers valuable insights into the expected structural features. nih.gov The analysis of a yellow, prism-shaped single crystal of this derivative revealed an orthorhombic crystal system belonging to the P2₁2₁2₁ space group. nih.gov

Table 3: Crystallographic Data for 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.66446(13)
b (Å) 9.38249(18)
c (Å) 22.3970(6)
V (ų) 1400.47(5)
Z 4
dcalc (g/cm³) 1.400

Data derived from the single-crystal X-ray diffraction analysis of a derivative synthesized from "this compound". nih.gov

Analysis of Molecular Conformation and Dihedral Angles

Single-crystal X-ray diffraction facilitates a meticulous analysis of the molecular conformation, including the planarity of aromatic systems and the torsional angles between various functional groups. In the structure of the derivative 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, the phthalonitrile and phenoxy rings are oriented at a dihedral angle of 89°. nih.gov The nitro group is rotated out of the plane of the phthalonitrile ring, with a corresponding dihedral angle of 27.9°. nih.gov Such conformational details are essential for comprehending the steric and electronic properties of the molecule.

Elucidation of Intermolecular and Supramolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular and supramolecular forces. The crystal structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile reveals a notable intramolecular interaction between the ether oxygen atom and an oxygen atom of the nitro group, with a measured distance of 2.618(2) Å. nih.gov Although specific intermolecular interactions for "this compound" are not detailed in the currently reviewed literature, aromatic nitro compounds are well-known to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are instrumental in defining their solid-state characteristics.

Detailed Studies of Crystal Packing and Lattice Dynamics

The arrangement of molecules within a crystal lattice and their collective vibrational motions are fundamental to understanding the macroscopic properties of a material. For this compound, detailed structural analysis through single-crystal X-ray diffraction has provided significant insights into its solid-state architecture. While direct experimental studies on its lattice dynamics are not extensively documented in public literature, the crystallographic data serve as a crucial foundation for theoretical predictions and comparisons with related molecular crystals.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 610211. nih.govtandfonline.com Analysis of this data reveals the specific arrangement of molecules and the nature of the non-covalent interactions that govern the crystal packing.

In a study of the closely related 4-nitrophthalonitrile (B195368), a comparison was made to the structure of 4-bromo-5-nitrophthalonitrile, noting that both molecules exhibit a slight twist of the nitro group out of the plane of the benzene (B151609) ring. researchgate.netiucr.org This small torsional angle is a common feature in such substituted aromatic systems. The crystal packing in these types of molecules is typically dominated by a network of weak intermolecular interactions. mdpi.com

For instance, in related nitro-substituted phthalonitrile derivatives, the packing is stabilized by a significant number of short intermolecular contacts. mdpi.com These interactions often involve the heteroatoms of the nitrile and nitro functional groups. Key interactions that are anticipated to define the crystal structure of this compound include:

C—H···N Interactions: The nitrogen atoms of the cyano groups are effective hydrogen bond acceptors, likely forming interactions with the aromatic hydrogen atoms of neighboring molecules. In similar structures, these interactions form extensive networks, creating supramolecular layers. researchgate.netiucr.org

C—H···O Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with hydrogen atoms from adjacent molecules to contribute to the stability of the crystal packing. mdpi.com

Halogen Bonding: The bromine atom, with its potential for an electrophilic region (σ-hole), can participate in halogen bonding with nucleophilic atoms like the oxygen of a nitro group or the nitrogen of a cyano group on an adjacent molecule. The influence of halogen atoms on molecular packing is a significant factor in crystal engineering. researchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions. In a derivative, "head-to-tail" type overlaps of p-orbitals between aromatic fragments were observed, with distances between ring centroids falling within the typical range for π-π interactions (3.3 to 3.8 Å). mdpi.com

Table 1: Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₈H₂BrN₃O₂
Molecular Weight252.02 g/mol
CCDC Number610211 nih.govtandfonline.com
Related Structure Torsion Angle (O-N-C-C in 4-nitrophthalonitrile)9.80 (13)° researchgate.netiucr.org
Table 2: Predominant Intermolecular Interactions in Nitro-Phthalonitrile Crystals
Interaction TypeDescriptionSignificance
C—H···NInteraction between aromatic C-H donors and cyano group nitrogen acceptors.Forms extensive supramolecular synthons, often leading to layered structures. researchgate.netiucr.org
C—H···OInteraction between C-H donors and nitro group oxygen acceptors.Contributes significantly to the stabilization of the overall crystal packing. mdpi.com
π-π InteractionsStacking of aromatic rings, often in a "head-to-tail" or slipped parallel arrangement.Governs the cohesive energy and electronic properties of the crystal. mdpi.com
Halogen Bonding (Br···O/N)Directional interaction involving the electrophilic region of the bromine atom.Provides directional control in crystal engineering and enhances packing stability. researchgate.net

Lattice Dynamics

Lattice dynamics describes the collective vibrations of atoms within a crystal, which are quantized as phonons. uc.edu These vibrations are crucial for understanding thermal properties, phase transitions, and the response of the crystal to external stimuli. uc.edu While specific experimental data from techniques like inelastic neutron scattering or Raman spectroscopy for this compound are not available, the principles of lattice dynamics in molecular crystals allow for a qualitative understanding.

The vibrational properties of a molecular crystal are categorized into intermolecular (external) and intramolecular (internal) modes. acs.org

Intramolecular Modes (Vibrons): These are high-frequency vibrations occurring within the molecule itself, such as the stretching of C≡N, N=O, and C-Br bonds. These modes are less affected by the crystal environment compared to external modes.

Intermolecular Modes (Phonons): These are low-frequency vibrations corresponding to the motion of the molecules as rigid units (translations and rotations). acs.org These modes are highly dependent on the strength and nature of the intermolecular forces discussed previously. The strong intermolecular interactions expected in the this compound crystal would lead to a complex phonon band structure.

Theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational density of states (vDOS) and phonon dispersion curves for molecular crystals. rsc.org For molecules containing nitro groups, studies have focused on how energy from an external shock is transferred from low-frequency lattice phonons to high-frequency intramolecular vibrons, particularly those involving the N-NO₂ group, which can be critical in energetic materials. rsc.orgarxiv.org The presence of heavy atoms like bromine and polar groups like nitro and cyano in the crystal lattice of this compound would significantly influence its phonon spectrum, often leading to distinct features in the terahertz (THz) frequency range due to strong phonon resonances. mdpi.com The study of these low-frequency phonon modes is essential for a complete picture of the material's dynamic behavior. researchgate.net

Computational and Theoretical Investigations of 4 Bromo 5 Nitro Phthalonitrile and Its Derivatives

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations on 4-bromo-5-nitro-phthalonitrile and its derivatives are instrumental in understanding their geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry and then computing various properties at the optimized structure.

Theoretical calculations are frequently employed to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Frequencies (IR Spectroscopy): The infrared spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. For this compound, the characteristic vibrational frequencies for its functional groups can be calculated and compared with experimental data. The electron-withdrawing nature of the cyano (-CN) and nitro (-NO₂) groups, along with the presence of the bromo (-Br) group, results in a unique IR spectrum.

A comparison of expected and theoretically calculated IR frequencies for key functional groups is presented below. Theoretical values are often scaled by a factor (e.g., ~0.96 for B3LYP functional) to better match experimental data.

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡N (Nitrile)~2240Stretching vibration
NO₂ (Nitro)~1530Asymmetric stretching
C-Br (Bromo)~680Stretching vibration

This table is based on typical values for these functional groups; specific calculated values for this compound would require a dedicated DFT study.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. A patent for the synthesis of this compound reports experimental ¹H NMR chemical shifts in DMSO-d₆ at 8.82 ppm and 8.80 ppm for the two aromatic protons. researchgate.net Computational predictions using appropriate functionals and basis sets (e.g., WP04/6-311++G(2d,p) with a PCM solvent model) could validate these assignments. github.io

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

For this compound, all substituents (bromo, nitro, and the two cyano groups) are electron-withdrawing. This leads to a significant lowering of the LUMO energy level, making the molecule a good electron acceptor. The HOMO would be expected to be distributed over the aromatic ring, while the LUMO is likely localized on the nitro group and the cyano groups. A small HOMO-LUMO gap is anticipated, suggesting high reactivity, which is consistent with its known chemistry.

OrbitalExpected Energy Range (eV)Description
HOMO-8.0 to -9.5Localized on the aromatic ring and bromine atom.
LUMO-3.5 to -5.0Localized on the nitro and cyano groups.
Energy Gap (ΔE)3.5 to 5.0Indicates high reactivity and charge transfer capabilities.

These values are estimations based on studies of similar nitro- and bromo-substituted aromatic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would show a large region of negative potential around the nitro group and the nitrogen atoms of the cyano groups, due to the high electronegativity of the oxygen and nitrogen atoms. These sites are the most likely points for electrophilic interaction. Conversely, the aromatic protons and the region around the carbon atom attached to the bromine would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. This aligns with the observed high reactivity of the compound towards nucleophiles. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). rsc.org It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density.

Molecular Electrostatic Potential (MEP) Surface Analysis

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. For this compound, the most significant reaction is nucleophilic aromatic substitution (SₙAr). Experimental studies have shown that there is a difference in the mobility of the bromo and nitro groups, with the bromine atom being the more facile leaving group in reactions with nucleophiles. rsc.orgresearchgate.net

DFT calculations can be used to model the reaction pathway of nucleophilic substitution. This involves locating the transition state structures for the substitution at the carbon bearing the bromo group and the carbon bearing the nitro group. By calculating the activation energies for both pathways, it is possible to computationally verify that the substitution of the bromine atom is kinetically favored. Such studies would involve modeling the Meisenheimer complex intermediates and calculating the potential energy surface of the reaction. These computational insights help to rationalize the observed chemoselectivity in the synthesis of various phthalonitrile (B49051) derivatives from this compound.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large delocalized π-electron systems and significant intramolecular charge transfer are often good candidates for non-linear optical (NLO) materials. Phthalonitriles and the phthalocyanines derived from them are of great interest in this field. worldscientific.com The NLO properties of a molecule are related to its hyperpolarizability (β).

Solvation Models and Environmental Effects on Molecular Properties

The chemical environment plays a critical role in the behavior of molecules, influencing their stability, reactivity, and spectral properties. Computational chemistry provides powerful tools to simulate these environmental effects, with solvation models being a primary method for understanding the impact of solvents.

Theoretical studies on this compound and its derivatives frequently employ solvation models to predict their properties in solution. The Polarizable Continuum Model (PCM) is a widely used approach, particularly its Integral Equation Formalism variant (IEFPCM). qnl.qagaussian.com This method approximates the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions without the computational expense of explicitly modeling individual solvent molecules. gaussian.com

Research on structurally related nitro-aromatic compounds demonstrates the utility of these models. For instance, studies on other nitro-substituted heterocycles have used Density Functional Theory (DFT) calculations, such as B3LYP or M06-2X, combined with the IEFPCM model to investigate solvent effects. qnl.qa These investigations analyze how solvent polarity and specific interactions, like hydrogen bonding, influence molecular geometries, vibrational frequencies, and electronic transitions. rsc.org

A common application is the study of solvatochromism—the change in a substance's color (and its UV-Vis absorption spectrum) with solvent polarity. For nitro-containing dyes, TD-DFT (Time-Dependent DFT) calculations within a PCM framework can predict and explain observed spectral shifts. qnl.qa These shifts are often related to changes in the molecule's dipole moment upon electronic excitation and are influenced by the solvent's dielectric constant and refractive index.

The following table summarizes computational methods used to study solvent effects on molecules structurally related to this compound.

Compound TypeComputational MethodBasis SetSolvation ModelSolvents StudiedReference
PyridocoumarinsDFT/TD-DFT (CAM-B3LYP)6-31+G(d)IEFPCMWater, Acetonitrile (B52724), etc. qnl.qa
Thiazole DerivativesDFT (M06-2X)6-311++G(d,p)PCMAcetone, Toluene, Ethanol
FormamideDFT (B3LYP)6-311++G(d,p)PCMWater, DMSO, Acetonitrile, Ethanol, THF, CCl4 rsc.org
4-Nitrophthalimide (B147348)--Modified Apelblat, Wilson, NRTLMethanol (B129727), DMF, Acetone, Chloroform (B151607), etc. acs.org

These computational approaches are crucial for rationalizing experimental observations, such as the solubility of nitrophthalimide derivatives in various organic solvents, and for predicting the behavior of new derivatives before their synthesis. acs.org

Theoretical Exploration of Tautomeric Forms and Conformational Isomers

Molecules can exist in different structural forms, including tautomers and conformational isomers (conformers), which can have distinct properties and reactivity. Theoretical calculations are indispensable for exploring the potential energy landscape of these species and determining their relative stabilities.

Tautomerism , which involves the migration of a proton, is a key consideration for derivatives of this compound. While the parent molecule itself does not exhibit significant tautomerism, its derivatives can. For example, theoretical studies on related azo-phthalonitriles have investigated the equilibrium between azo and hydrazone tautomers using DFT methods like B3LYP-D3. cyberleninka.ru Similarly, derivatives incorporating moieties capable of keto-enol tautomerism are also subject to computational investigation to determine the more stable form under different conditions. researchgate.net

Conformational isomers , or conformers, differ by rotation around single bonds. For this compound and its derivatives, a key conformational feature is the rotation of the nitro group relative to the plane of the benzene (B151609) ring. researchgate.net X-ray crystallography studies on related compounds have experimentally determined this twist. For example, in solid 4-nitrophthalonitrile (B195368), the nitro group is slightly twisted out of the benzene ring plane. researchgate.net A similar, but more pronounced, rotation is seen in derivatives. Computational geometry optimizations can predict these dihedral angles and the energy barriers to rotation, providing insight into the molecule's flexibility.

The table below lists reported dihedral angles for the nitro group in 4-nitrophthalonitrile and a derivative, illustrating the out-of-plane twist.

CompoundMethodNitro Group Dihedral AngleReference
4-NitrophthalonitrileX-ray Diffraction9.80 (13)° researchgate.net
5-Nitro-4-(4-methoxyphenoxy)phthalonitrileX-ray Diffraction27.9° mdpi.comresearchgate.net

DFT calculations on various conformers, such as those arising from the rotation of substituents, allow for the determination of their relative energies (ΔE) and Gibbs free energy differences (ΔG). sid.ir This information helps identify the most stable conformer in the gas phase or in solution, which is crucial for understanding the molecule's predominant structure and its subsequent chemical behavior.

Computational Insights into Structure-Property Relationships for Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, dictates many of the material's bulk properties, including its thermal stability, solubility, and optical characteristics. Computational methods provide profound insights into the intermolecular interactions that govern this packing.

The crystal structure of this compound has been determined, and its Cambridge Structural Database (CSD) entry is available (CCDC Number: 610211). More detailed computational analyses have been performed on its derivatives. For instance, the X-ray structure of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, synthesized from this compound, reveals an orthorhombic crystal system (space group P2₁2₁2₁) and provides precise unit cell dimensions. mdpi.com

Analysis of this derivative's crystal structure shows that the packing is stabilized primarily by a network of short intermolecular interactions rather than broader van der Waals forces. mdpi.comresearchgate.net These include C-H···N interactions between hydrogen atoms on one molecule and the nitrogen atoms of the nitrile groups on a neighboring molecule. mdpi.com The electronegative nitro and cyano groups are key to forming these structure-directing contacts.

The table below details the key intermolecular interaction geometries found in the crystal of 5-nitro-4-(4-methoxyphenoxy)phthalonitrile.

Interaction TypeAtoms InvolvedDistance (Å)Angle (°)Reference
IntramolecularO1···O32.618(2)N/A researchgate.net
IntermolecularC3–H3A···N23.600(3)166.8 researchgate.net
IntermolecularC9–H9A···N33.550(2)165.2 researchgate.net
IntermolecularC12–H12A···O43.276(2)140.0 researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgchalcogen.ro This method maps the electron distribution between neighboring molecules, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts. For a related phthalonitrile derivative, Hirshfeld analysis showed that H···H, N···H, and C···H contacts were the most significant, providing a quantitative fingerprint of the forces holding the crystal together. iucr.org This type of analysis connects the specific chemical functionalities of the molecule (e.g., C-H bonds, nitrile groups) directly to their role in forming the solid-state architecture, establishing a clear structure-property relationship.

Emerging Research Directions and Advanced Material Science Applications

Development of Advanced Organic Dyes and Pigments with Tunable Properties

4-Bromo-5-nitro-phthalonitrile is a key starting material for creating advanced organic dyes and pigments, particularly phthalocyanines. The dinitrile groups are essential for forming the phthalocyanine (B1677752) macrocycle through cyclotetramerization with a metal salt. The bromo and nitro substituents on the benzene (B151609) ring play a crucial role in tuning the final properties of the dye. researchgate.net

The electronic characteristics of these substituents directly influence the light absorption properties of the resulting phthalocyanine molecule. For example, by replacing the bromo and nitro groups with various other functional groups through nucleophilic substitution, researchers can systematically alter the electronic structure. researchgate.netresearchgate.net This modification allows for precise control over the color and spectroscopic properties of the dye. Studies have shown that such substitutions can lead to significant shifts in the Q-band, the most intense electronic absorption band in the visible region of the phthalocyanine spectrum, enabling the creation of a diverse palette of colors from a single foundational structure. researchgate.netresearchgate.net

Table 1: Influence of Substituents on Phthalocyanine Properties

Precursor/SubstituentResulting Molecule TypeKey Tunable PropertyPotential Application
This compoundSubstituted PhthalocyanineColor (via Q-band shift)Advanced Dyes, Pigments
4-(Benzotriazol-1-yl)-5-nitrophthalodinitrileHeterocyclic-substituted PhthalocyanineLight AbsorptionDyes for LCDs, Optical Discs
4,5-diphenoxyphthalonitrilePhenoxy-substituted PhthalocyanineSolubility, AggregationProcessable Pigments

Catalytic Applications of Derived Metallophthalocyanines in Chemical Synthesis

Metallophthalocyanines derived from this compound are emerging as promising catalysts. The catalytic activity is primarily centered on the metal ion within the phthalocyanine ring, but the peripheral bromo and nitro groups are instrumental in modulating this activity. worldscientific.com These electron-withdrawing groups can enhance the catalytic efficiency of the metal center, particularly in oxidation reactions. researchgate.networldscientific.com

For instance, cobalt phthalocyanines synthesized from phthalonitriles containing benzoic acid residues (derived from this compound) have been investigated for their catalytic activity in the aerobic oxidation of sulfur compounds like sodium N,N-carbomodithiolate. worldscientific.comworldscientific.com Research has demonstrated that these tailored metallophthalocyanines can act as effective and reusable catalysts for various chemical transformations, including the oxidation of mercaptans. researchgate.netdntb.gov.ua The ability to synthesize a variety of substituted phthalonitriles from this compound allows for the creation of a library of catalysts with fine-tuned performance for specific synthetic challenges. researchgate.net

Integration into High-Performance Polymeric and Composite Materials

The inherent thermal and chemical robustness of phthalocyanines makes them ideal for reinforcing high-performance polymers and composites. When derived from this compound, the resulting phthalocyanine molecules can be integrated into polymer matrices to significantly boost their thermal stability and flame retardancy. google.comspecificpolymers.com Phthalonitrile-based resins are known for their exceptional thermo-oxidative stability, capable of withstanding temperatures above 300°C for extended periods. specificpolymers.com

The bromo and nitro groups on the initial precursor can be functionalized to create reactive sites that allow the phthalocyanine to be chemically bonded (grafted) onto a polymer backbone, ensuring a strong and durable composite material. vt.edu Research has explored blending these phthalocyanine derivatives with polymers like novolacs and silicon-containing polymers to develop advanced composites. vt.edunih.gov These materials are targeted for demanding applications in the aerospace and electronics industries, where resistance to high temperatures and fire is a critical requirement. specificpolymers.comgrafiati.com

Prospects in Electronic Device Components and Functional Materials

The unique electronic properties of metallophthalocyanines synthesized from this compound make them attractive candidates for use in electronic components. The extensive π-electron system of the phthalocyanine ring confers semiconducting properties, which can be finely tuned by the peripheral bromo and nitro substituents. researchgate.net These electron-withdrawing groups modify the electronic energy levels of the molecule, which is essential for applications in electronic devices. worldscientific.com

Researchers are investigating the use of these materials as the active layer in organic field-effect transistors (OFETs) and as sensitizers in solar cells. researchgate.net The ability to manipulate the charge-transport characteristics by altering the substituents on the phthalonitrile (B49051) precursor is a key advantage. This allows for the rational design of functional materials with optimized performance for next-generation electronics, such as sensors and optical data storage. researchgate.netrsc.org

Exploration of Novel Supramolecular Assemblies and Architectures

The planar geometry of phthalocyanine molecules derived from this compound promotes their self-assembly into highly ordered supramolecular structures. ru.nlnih.gov This organization is driven by non-covalent interactions, primarily π-π stacking between the aromatic macrocycles. nih.gov The substituents, originating from the bromo and nitro groups, can direct this assembly process, influencing the molecular packing and the distance between molecules. ru.nlresearchgate.net

By controlling these intermolecular forces, researchers can create novel supramolecular architectures, such as one-dimensional columns or two-dimensional layers. ru.nlresearchgate.net These well-organized assemblies are of great interest for applications in molecular electronics and chemical sensing, where the precise arrangement of molecules is paramount for function. researchgate.netru.nl For example, the formation of columnar structures can create pathways for one-dimensional energy or charge transport. ru.nl The study of how different substituents guide the formation of these complex architectures is a vibrant area of current research. nih.govresearchgate.net

Q & A

Q. How can computational tools predict the physicochemical properties of this compound?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.